Etopophos -

Etopophos

Catalog Number: EVT-1548770
CAS Number:
Molecular Formula: C29H33O16P
Molecular Weight: 668.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Etopophos, also known as etoposide phosphate, is a chemotherapeutic agent derived from podophyllotoxin, a natural product obtained from the roots of the plant Sinopodophyllum hexandrum. Etopophos is classified as an antineoplastic agent and is primarily used in the treatment of various cancers, including testicular cancer, small cell lung cancer, and certain types of leukemia. Its mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription.

Source and Classification

Etopophos is synthesized from podophyllotoxin, which is isolated from the Sinopodophyllum hexandrum plant. Due to overexploitation of this species, alternative sources such as Anthriscus sylvestris are being explored for their lignan content, which includes precursors to etopophos and other related compounds like etoposide and teniposide . Etopophos falls under the classification of antitumor agents and is categorized specifically as a topoisomerase inhibitor.

Synthesis Analysis

Methods

The synthesis of etopophos typically involves several key steps starting from podophyllotoxin. The primary method includes:

  1. Deacetylation: Podophyllotoxin is first deacetylated to yield deoxypodophyllotoxin.
  2. Phosphorylation: The deoxypodophyllotoxin undergoes phosphorylation to form etopophos.

Technical Details

The synthesis can be performed using various chemical reagents and solvents under controlled conditions to optimize yield and purity. The phosphorylation step often employs phosphorus oxychloride or similar reagents to introduce the phosphate group effectively.

Molecular Structure Analysis

Etopophos has a complex molecular structure characterized by its phenolic and lactone groups. The structural formula can be represented as follows:

  • Molecular Formula: C29_{29}H32_{32}O13_{13}P
  • Molecular Weight: Approximately 585.54 g/mol

Data

The three-dimensional structure of etopophos reveals multiple functional groups that are critical for its biological activity. The presence of the phosphate group enhances its solubility in aqueous solutions, facilitating its administration in clinical settings.

Chemical Reactions Analysis

Etopophos participates in various chemical reactions that are essential for its pharmacological activity:

  1. Topoisomerase Inhibition: Etopophos binds to the topoisomerase II enzyme-DNA complex, preventing the re-ligation of DNA strands after they have been cleaved.
  2. Hydrolysis: In physiological conditions, etopophos can undergo hydrolysis to release etoposide, which is the active form responsible for its anticancer effects.

Technical Details

The interactions with topoisomerase II involve non-covalent binding mechanisms, leading to the stabilization of the enzyme-DNA complex in a manner that induces DNA damage during replication.

Mechanism of Action

Etopophos exerts its cytotoxic effects primarily through:

  • Inhibition of Topoisomerase II: By stabilizing the enzyme-DNA complex, etopophos prevents DNA strand rejoining, leading to double-strand breaks.
  • Induction of Apoptosis: The accumulation of DNA damage triggers cellular pathways that result in apoptosis, or programmed cell death.

Data

Studies have shown that etopophos effectively induces apoptosis in cancer cells while sparing normal cells to some extent, which is a significant advantage in chemotherapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Etopophos is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Etopophos is stable under normal storage conditions but should be protected from light.
  • pH Sensitivity: Its solubility can vary with pH, impacting its bioavailability.

Relevant Data or Analyses

The pharmacokinetics of etopophos indicate that it has a half-life ranging from 5 to 15 hours in plasma, depending on dosage and administration route .

Applications

Etopophos is primarily used in oncology for:

  • Treatment of Testicular Cancer: Often used in combination with other agents for enhanced efficacy.
  • Small Cell Lung Cancer Management: Provides significant improvements in patient outcomes when used as part of combination chemotherapy regimens.
  • Leukemia Treatment: Effective against certain leukemias due to its mechanism targeting rapidly dividing cells.

In addition to its clinical applications, research continues into improving its efficacy and reducing side effects through novel formulations and combination therapies.

Introduction to Etopophos: Historical Development and Clinical Rationale

Evolution of Podophyllotoxin Derivatives in Oncology

The development of Etopophos originates from millennia of medicinal plant use. Podophyllotoxin, isolated from Podophyllum peltatum (American Mayapple) and P. emodi, was first documented in the U.S. Pharmacopeia in 1820 as a topical treatment for skin cancers and condylomata [3] [8]. By the 1940s, researchers established its antimitotic properties through spindle poisoning, but clinical utility was limited by severe neurotoxicity and gastrointestinal toxicity [1] [8]. In the 1950s, Sandoz Pharmaceuticals launched a systematic effort to synthesize safer podophyllotoxin derivatives, culminating in the discovery of two semi-synthetic glycosides: teniposide (VM-26) in 1966 and etoposide (VP-16-213) in 1971 [1] [3].

Critical structural modifications drove therapeutic success:

  • Epimerization: Conversion of podophyllotoxin's trans-lactone to a cis-configuration (epipodophyllotoxin) reduced microtubule disruption.
  • Glycosidic Addition: Attachment of a glucopyranose moiety at C4 enhanced water solubility and altered mechanism of action [3] [10]. Unlike podophyllotoxin, etoposide abandoned tubulin inhibition in favor of topoisomerase II (Topo II) poisoning. This molecular shift enabled selective DNA damage in rapidly dividing cancer cells by stabilizing Topo II-DNA cleavage complexes, causing lethal double-strand breaks during S/G2 phases [6] [10]. By 1983, etoposide gained FDA approval for testicular and small-cell lung cancers (SCLC), becoming a cornerstone of combination chemotherapy regimens like BEP (bleomycin, etoposide, cisplatin) [6] [8].

Table 1: Evolution of Podophyllotoxin-Derived Anticancer Agents

CompoundStructural FeaturesMechanistic ShiftClinical Impact
PodophyllotoxinNatural lignan; trans-lactoneMicrotubule polymerization inhibitorLimited by neurotoxicity
Teniposide (VM-26)4′-demethylepipodophyllotoxin + thiophene sugarTopo II poisoningPediatric ALL; brain tumors
Etoposide (VP-16)4′-demethylepipodophyllotoxin + methyl glucoseTopo II-DNA complex stabilizationFirst-line for SCLC, testicular cancer
Etoposide phosphateEtoposide + phosphate ester at 4′ positionRapid conversion to etoposide in vivoSolves solubility limitations of parent compound

Rationale for Prodrug Development: Overcoming Etoposide’s Pharmaceutical Limitations

Despite etoposide’s efficacy, its pharmaceutical properties impeded optimal clinical use:

  • Poor Aqueous Solubility: Etoposide’s solubility is ≤0.1 mg/mL in water, necessitating formulation in polysorbate 80 and polyethylene glycol for IV administration. This caused unpredictable pharmacokinetics and hypersensitivity reactions (bronchospasm, hypotension) in 1–3% of patients due to the solubilizing vehicles [4] [9].
  • Chemical Instability: Etoposide degrades in acidic conditions (e.g., gastric pH), limiting oral bioavailability to 25–75% with high inter-patient variability [9] [10].
  • Infusion Complications: Standard etoposide required prolonged IV infusions (30–60 minutes) to avoid hypotension, burdening outpatient oncology units [6] [10].

Etoposide phosphate (Etopophos®) was engineered as a phosphate ester prodrug to resolve these limitations. Key advantages include:

  • Enhanced Solubility: The phosphate group increases solubility >20-fold (to 20 mg/mL), eliminating the need for organic solvents [4] [9].
  • Rapid Bioconversion: Serum phosphatases hydrolyze Etopophos to etoposide within 30 minutes, with complete conversion observed by 15–30 minutes post-infusion. Bioequivalence studies confirmed matching AUC and Cmax to conventional etoposide [2] [9].
  • Dosing Flexibility: High solubility enables administration as a <5-minute IV bolus instead of 30–60-minute infusions, reducing nursing time and infusion-related toxicities [2] [10].

Table 2: Pharmaceutical Properties of Etoposide vs. Etopophos

ParameterEtoposideEtopophosClinical Advantage
Solubility≤0.1 mg/mL in water>20 mg/mL in waterEliminates need for solubilizing vehicles
IV FormulationPolysorbate 80/PEG requiredWater-basedReduces hypersensitivity risk
Infusion Time30–60 minutes5 minutesEnables outpatient administration
Bioavailability25–75% (oral)Equivalent to IV etoposidePredictable pharmacokinetics
Chemical StabilityAcid-labileStable in physiological pHCompatible with diverse infusion fluids

FDA Approval and Regulatory Milestones for Etopophos

Etopophos’ development accelerated in the 1990s following pivotal pharmacokinetic and safety studies. Phase I trials established:

  • Dose-linear pharmacokinetics across 50–200 mg/m2
  • Absence of vehicle-related hypotension or bronchospasm
  • Bioequivalence to etoposide in plasma exposure (AUC) and metabolite profiles [2] [9]

Phase II trials confirmed comparable efficacy in SCLC and lymphoma, leading to FDA approval in 1996 (NDA 20-906) for:

  • Refractory testicular cancer (with combination chemo)
  • First-line SCLC (with cisplatin) [5] [8]

The European Medicines Agency (EMA) approved Etopophos via national procedures in 1998, citing its utility in high-dose regimens and patients with hypersensitivity to etoposide vehicles [7] [9]. Notably, the prodrug’s stability in saline and dextrose solutions facilitated its integration into complex multi-drug protocols for stem cell transplantation and pediatric oncology [9] [10].

Table 3: Key Regulatory Milestones for Etopophos

YearMilestoneSignificance
1994Phase I trial completion (5-min infusion)Established safety and bioequivalence to etoposide [2]
1996FDA approval (NDA 20-906)First water-soluble Topo II inhibitor for IV use [5]
1998EMA national approvalsExpanded access in EU markets [7]
1999Inclusion in WHO Essential Medicines ListRecognized global therapeutic value [3]

Properties

Product Name

Etopophos

IUPAC Name

[4-[(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate

Molecular Formula

C29H33O16P

Molecular Weight

668.5 g/mol

InChI

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11?,15-,20?,21+,22-,23?,24?,25+,27?,29?/m0/s1

InChI Key

LIQODXNTTZAGID-GDAYZDJCSA-N

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

Isomeric SMILES

CC1OCC2C(O1)C(C(C(O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.